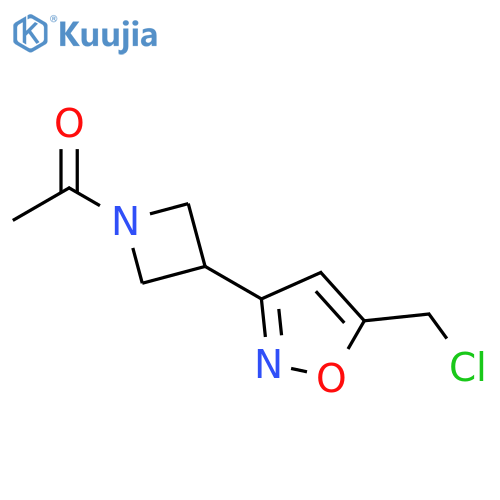

Cas no 1935321-32-6 (1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one)

1935321-32-6 structure

商品名:1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one

CAS番号:1935321-32-6

MF:C9H11ClN2O2

メガワット:214.648841142654

CID:5246595

1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-[3-[5-(chloromethyl)-3-isoxazolyl]-1-azetidinyl]-

- 1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one

-

- インチ: 1S/C9H11ClN2O2/c1-6(13)12-4-7(5-12)9-2-8(3-10)14-11-9/h2,7H,3-5H2,1H3

- InChIKey: UHVLJCZSPOHLAO-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CC(C2C=C(CCl)ON=2)C1)C

1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-259834-1.0g |

1-{3-[5-(chloromethyl)-1,2-oxazol-3-yl]azetidin-1-yl}ethan-1-one |

1935321-32-6 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-259834-1g |

1-{3-[5-(chloromethyl)-1,2-oxazol-3-yl]azetidin-1-yl}ethan-1-one |

1935321-32-6 | 1g |

$0.0 | 2023-09-14 |

1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1935321-32-6 (1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one) 関連製品

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬